5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione 5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893715
InChI: InChI=1S/C15H7N3O4/c19-14-10-7-8(18(21)22)4-5-9(10)12-13(15(14)20)17-6-2-1-3-11(17)16-12/h1-7H
SMILES:
Molecular Formula: C15H7N3O4
Molecular Weight: 293.23 g/mol

5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione

CAS No.:

Cat. No.: VC15893715

Molecular Formula: C15H7N3O4

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione -

Specification

Molecular Formula C15H7N3O4
Molecular Weight 293.23 g/mol
IUPAC Name 5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione
Standard InChI InChI=1S/C15H7N3O4/c19-14-10-7-8(18(21)22)4-5-9(10)12-13(15(14)20)17-6-2-1-3-11(17)16-12/h1-7H
Standard InChI Key SIQNPNRHNKQHFN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC3=C(N2C=C1)C(=O)C(=O)C4=C3C=CC(=C4)[N+](=O)[O-]

Introduction

5-Nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione is a complex organic compound characterized by its unique tetracyclic structure, which includes nitrogen atoms within its ring system. This heterocyclic compound is notable for its potential applications in medicinal chemistry, particularly in drug development, due to its antiviral properties.

Key Features:

  • Molecular Formula: C15H7N3O4

  • Classification: Tetracyclic heterocycle

  • Functional Groups: Nitro and dione groups

Structural Overview

The compound's molecular structure features a complex arrangement of carbon and nitrogen atoms in a tetracyclic framework with multiple double bonds and functional groups. The presence of nitro and dione groups contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of 5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione typically involves multi-step organic reactions. Techniques such as high-performance liquid chromatography (HPLC) are used to purify intermediates throughout the synthesis process.

Biological Activity and Applications

Research indicates that this compound has been studied for its antiviral properties, particularly against the hepatitis C virus, as noted in patent filings. Compounds with similar structures may inhibit specific enzymes related to viral infections or cancer cell proliferation by binding to active sites or altering enzyme conformation.

Chemical Reactions

The compound is expected to undergo several types of chemical reactions due to its functional groups. Common reagents used in these reactions may include various organic compounds that interact with the nitro and dione groups.

Research Findings

AspectDescription
Antiviral ActivityStudied for its potential against hepatitis C virus.
Mechanism of ActionInteracts with biological targets such as enzymes or receptors involved in viral replication.
Synthetic RoutesMulti-step organic reactions with purification using HPLC.
Chemical PropertiesTetracyclic heterocycle with nitro and dione functional groups.

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